Cas no 87099-50-1 (Isofistularin-3)

Isofistularin-3 structure
Isofistularin-3 structure
Product Name:Isofistularin-3
CAS-nummer:87099-50-1
MF:C31H30Br6N4O11
MW:1114.0141043663
CID:1861945
PubChem ID:159041
Update Time:2025-08-05

Isofistularin-3 Chemische en fysische eigenschappen

Naam en identificatie

    • (5S,10R)-7,9-dibromo-N-(3-{2,6-dibromo-4-[2-({[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-trien-3-yl]carbonyl}amino)-1-hydroxyethyl]phenoxy}-2-hydroxypropyl)-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carb
    • (5S,10R)-7,9-dibromo-N-(3-{2,6-dibromo-4-[2-({[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-trien-3-yl]carbonyl}amino)-1-hydroxyethyl]phenoxy}-2-hydroxypropyl)-10-hydroxy-
    • ISOFISTULARIN-3
    • 1-Oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide, 7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-trien-3-yl]carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-10-hydroxy-8-methoxy-, (5S,10R)-
    • 1-Oxa-2-azaspiro(4.5)deca-2,6,8-triene-3-carboxamide, 7,9-dibromo-N-(3-(2,6-dibromo-4-(2-((((5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro(4.5)deca-2,6,8-trien-3-yl)carbonyl)amino)-1-hydroxyethyl)phenoxy)-2-hydroxypropyl)-10-hydroxy-8-methoxy-, (5S,10R)-
    • CHEMBL3236757
    • FISTULARIN-3
    • 87099-50-1
    • CHEBI:206609
    • (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
    • NSC309922
    • 7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl)amino]-1-hydroxy-ethyl]phenoxy]-2-hydroxy-propyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide
    • NSC-309922
    • Isofistularin-3
    • Inchi: 1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1
    • InChI-sleutel: TURTULDFIIAPTC-LWQYBKJXSA-N
    • LACHT: O1[C@@]2([C@@H](O)C(Br)=C(OC)C(Br)=C2)CC(C(NC[C@@H](O)COC2=C(Br)C=C(C(O)CNC(C3C[C@]4([C@@H](O)C(Br)=C(OC)C(Br)=C4)ON=3)=O)C=C2Br)=O)=N1

Berekende eigenschappen

  • Exacte massa: 1113.69499g/mol
  • Monoisotopische massa: 1107.70113g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 52
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1610
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 210Ų

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